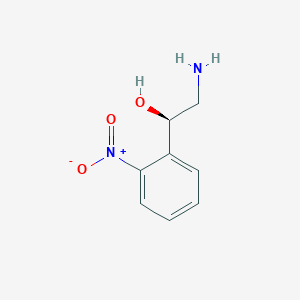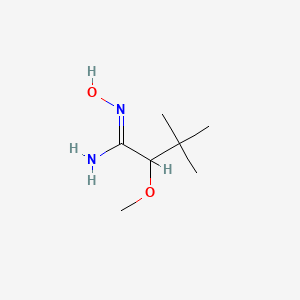
1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a prop-2-en-1-one moiety with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluoroacetophenone and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 2-bromo-4-fluoroacetophenone is reacted with dimethylamine in the presence of the base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.
Cyclization Reactions: The compound can participate in cyclization reactions, forming cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Products with oxidized carbonyl groups.
Reduction: Products with reduced carbonyl groups or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 1-(2-Bromo-4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
- 1-(2-Bromo-4-fluorophenyl)-3-(ethylamino)prop-2-en-1-one
Uniqueness
1-(2-Bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C11H11BrFNO |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
(E)-1-(2-bromo-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11BrFNO/c1-14(2)6-5-11(15)9-4-3-8(13)7-10(9)12/h3-7H,1-2H3/b6-5+ |
InChI-Schlüssel |
FSESHNTVVYOLDV-AATRIKPKSA-N |
Isomerische SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)Br |
Kanonische SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



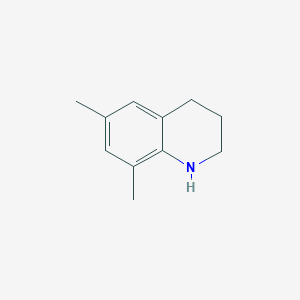
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
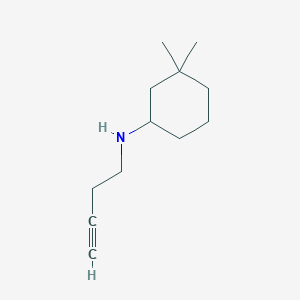
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
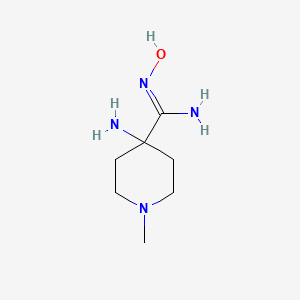
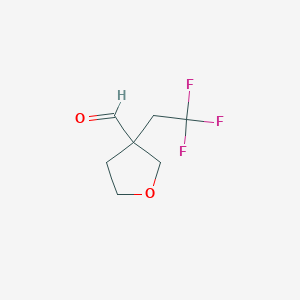
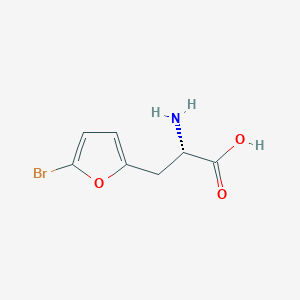
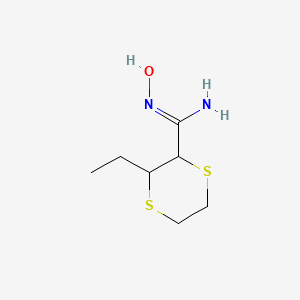
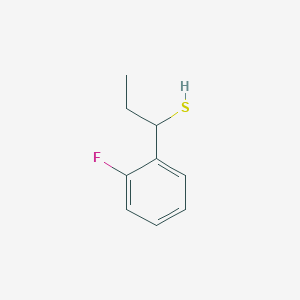

![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
